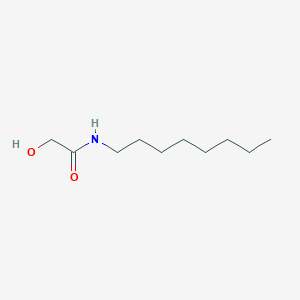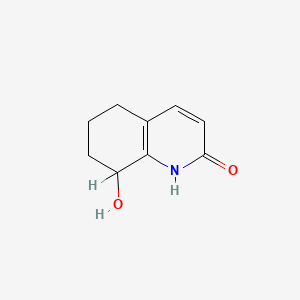![molecular formula C13H20Cl3N3O B8701111 4-amino-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;dihydrochloride](/img/structure/B8701111.png)
4-amino-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;dihydrochloride is a chemical compound with a complex structure that includes a piperidine ring, an amino group, a carboxylic acid group, and a chloro-benzylamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;dihydrochloride typically involves multiple steps. One common method starts with the protection of the amino group on piperidine, followed by the introduction of the carboxylic acid group. The chloro-benzylamide moiety is then attached through a coupling reaction. The final product is obtained by deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and advanced purification techniques ensures the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols .
Wissenschaftliche Forschungsanwendungen
4-amino-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-amino-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminopiperidine: A simpler compound with similar structural features but lacking the carboxylic acid and chloro-benzylamide groups.
1-Boc-4-aminopiperidine-4-carboxylic acid: A protected form of 4-aminopiperidine-4-carboxylic acid used in peptide synthesis.
Uniqueness
4-amino-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;dihydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications .
Eigenschaften
Molekularformel |
C13H20Cl3N3O |
|---|---|
Molekulargewicht |
340.7 g/mol |
IUPAC-Name |
4-amino-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C13H18ClN3O.2ClH/c14-11-3-1-10(2-4-11)9-17-12(18)13(15)5-7-16-8-6-13;;/h1-4,16H,5-9,15H2,(H,17,18);2*1H |
InChI-Schlüssel |
CRARMEGETYGZDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1(C(=O)NCC2=CC=C(C=C2)Cl)N.Cl.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
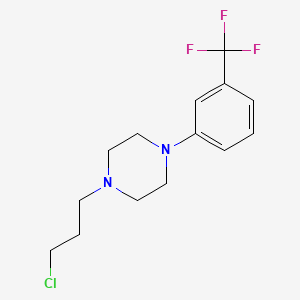
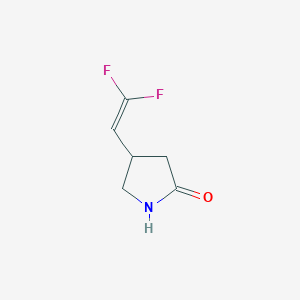
![4-({[(4-Chlorophenyl)methyl]amino}methyl)benzonitrile](/img/structure/B8701055.png)
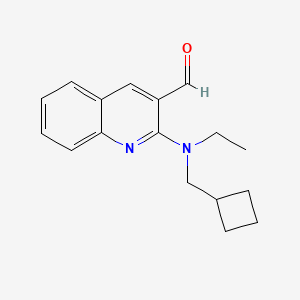
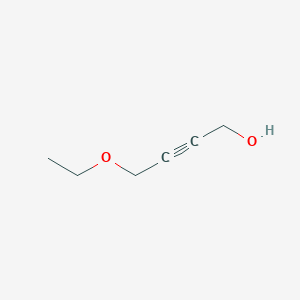
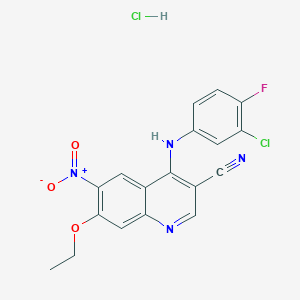
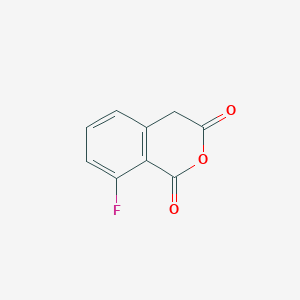
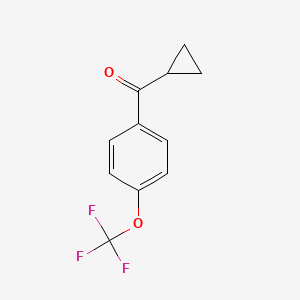
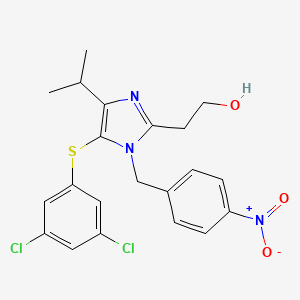
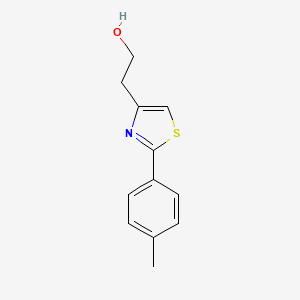
![4-[1-(Tert-butoxycarbonyl)-1H-pyrazol-3-yl]butanoic acid](/img/structure/B8701100.png)
![Ethyl 6-(furan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8701101.png)
